molecular formula C16H22O2 B14532954 Methyl pentadec-8-ene-5,11-diynoate CAS No. 62285-70-5

Methyl pentadec-8-ene-5,11-diynoate

Cat. No.: B14532954
CAS No.: 62285-70-5
M. Wt: 246.34 g/mol
InChI Key: VZOOKGFNAUKPDZ-UHFFFAOYSA-N
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Description

Methyl pentadec-8-ene-5,11-diynoate is a methyl ester characterized by a 15-carbon chain containing both a double bond (at position 8) and two triple bonds (at positions 5 and 11). For instance, methyl-8-oxo-17-octadecene-9,11-diynoate (0.19% abundance) was isolated from Schisandra essential oil, highlighting the relevance of diyne-containing esters in phytochemistry .

Properties

CAS No.

62285-70-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

methyl pentadec-8-en-5,11-diynoate

InChI

InChI=1S/C16H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h8-9H,3-4,7,10,13-15H2,1-2H3

InChI Key

VZOOKGFNAUKPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCC=CCC#CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pentadec-8-ene-5,11-diynoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar coupling reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl pentadec-8-ene-5,11-diynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br_2) or chlorine (Cl_2).

Major Products Formed

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl pentadec-8-ene-5,11-diynoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl pentadec-8-ene-5,11-diynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple reactive sites allows it to participate in diverse chemical reactions, contributing to its biological and industrial relevance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Methyl-8-oxo-17-octadecene-9,11-diynoate
  • Structure : An 18-carbon ester with a ketone group at position 8, a double bond at position 17, and conjugated triple bonds at positions 9 and 11.
  • Key Differences :
    • Longer carbon chain (C18 vs. C15).
    • Presence of an 8-oxo group (ketone) vs. an 8-ene (alkene) in the target compound.
    • Triple bonds at positions 9 and 11 vs. 5 and 11 in the target compound.
(b) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Structure : A phenyl-substituted alkyne ester with an ethoxycarbonyloxy group at position 3.
  • Key Differences :
    • Aromatic substituents (diphenyl groups) vs. aliphatic chain in the target compound.
    • Single triple bond (position 2) vs. conjugated diyne system.
  • Implications : Aromatic groups enhance rigidity and π-π stacking interactions, whereas the diyne system in the target compound may confer higher reactivity toward cycloaddition or polymerization .
(c) Methyl Salicylate
  • Structure : A simple aromatic ester with a hydroxyl group ortho to the ester moiety.
  • Key Differences: Monounsaturated vs. polyunsaturated backbone. Bioactivity: Methyl salicylate is a well-known plant volatile with anti-inflammatory properties, whereas diynoate esters are less studied but hypothesized to exhibit antimicrobial or cytotoxic effects due to their electrophilic triple bonds .

Physicochemical Properties

Data for methyl pentadec-8-ene-5,11-diynoate are scarce, but inferences can be drawn from similar esters:

Property This compound Methyl-8-oxo-17-octadecene-9,11-diynoate Ethyl Pent-2-ynoate Derivatives
Molecular Weight ~264 g/mol (estimated) ~306 g/mol 280–350 g/mol (varies with substitution)
Polarity Moderate (ester + diyne) High (ketone + ester) Low to moderate (aromatic groups dominate)
Reactivity High (conjugated diyne) Moderate (isolated diyne + ketone) Moderate (single alkyne)
Bioactivity Potential Antimicrobial, cytotoxic (hypothesized) Antioxidant (inferred from Schisandra) Enzyme inhibition (e.g., acetylcholinesterase)

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